Bendamustine hydrochloride

Catalog No.
S548103
CAS No.
3543-75-7
M.F
C16H22Cl3N3O2
M. Wt
394.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bendamustine hydrochloride

CAS Number

3543-75-7

Product Name

Bendamustine hydrochloride

IUPAC Name

4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride

Molecular Formula

C16H22Cl3N3O2

Molecular Weight

394.7 g/mol

InChI

InChI=1S/C16H21Cl2N3O2.ClH/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23;/h5-6,11H,2-4,7-10H2,1H3,(H,22,23);1H

InChI Key

ZHSKUOZOLHMKEA-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.Cl

Synonyms

bendamustin, bendamustine, bendamustine hydrochloride, Cytostasan, Hydrochloride, Bendamustine, IMET 3393, Ribomustin, Treanda, Zimet 3393

Canonical SMILES

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.Cl

Bendamustine hydrochloride is a synthetic compound belonging to the class of nitrogen mustard alkylating agents. It was first synthesized in 1963 in the German Democratic Republic and has been used primarily in oncology for the treatment of hematological malignancies, including chronic lymphocytic leukemia and indolent B-cell non-Hodgkin lymphoma. The compound features a unique structure that includes an alkylating group, a benzimidazole ring, and a butyric acid side chain, which contribute to its dual mechanism of action as both an alkylating agent and a purine analog .

The chemical formula for bendamustine hydrochloride is C16H21Cl2N3O2C_{16}H_{21}Cl_{2}N_{3}O_{2}, with a molecular weight of approximately 358.26 g/mol . Its structural uniqueness lies in the replacement of the benzene ring present in chlorambucil (another nitrogen mustard) with a 1-methyl-benzimidazole moiety, enhancing its therapeutic profile while aiming to reduce toxicity .

Bendamustine's mechanism of action involves several processes:

  • Alkylation: The chloroethyl groups alkylate nucleophilic sites on DNA, primarily guanine residues, forming DNA adducts and crosslinks [].
  • Cell cycle arrest: DNA damage triggers cell cycle arrest, preventing cancer cells from dividing [].
  • Induction of apoptosis: The extensive DNA damage ultimately leads to programmed cell death (apoptosis) in cancer cells.

Understanding Mechanisms of Action:

  • Bendamustine's exact mechanism of action remains under investigation, but research suggests it works through multiple pathways, including:
    • Alkylation of DNA: Bendamustine directly damages DNA, leading to cell death. However, unlike other alkylating agents, it exhibits alkylating activity in both dividing and non-dividing cells, potentially making it effective against tumors with slow growth rates. (Source: National Cancer Institute)
    • DNA repair inhibition: Bendamustine interferes with DNA repair mechanisms, further enhancing its cytotoxic effects. (Source: Bendamustine: A review of pharmacology, clinical use and immunological effects: )
    • Immunomodulatory effects: Recent research suggests bendamustine might have immunomodulatory properties, potentially influencing the immune system's response to cancer. (Source: Bendamustine: A review of pharmacology, clinical use and immunological effects: )

Preclinical Models for Drug Development:

  • Bendamustine is used in preclinical studies to evaluate its efficacy against various cancer cell lines and animal models. This helps assess its potential as a new cancer treatment or in combination with other therapies. (Source: Bendamustine: a review of its use in the management of indolent non-Hodgkin's lymphoma and mantle cell lymphoma: )
  • By understanding its mechanisms of action in these models, researchers can optimize its use and develop more effective treatment strategies.

Investigating Resistance Mechanisms:

  • Cancer cells can develop resistance to chemotherapy drugs, limiting their effectiveness. Research using bendamustine aims to understand how cancer cells develop resistance to this specific drug. (Source: Bendamustine: A review of pharmacology, clinical use and immunological effects: )
  • This knowledge can be used to develop strategies to overcome resistance and improve treatment outcomes.

Exploring Synergistic Effects with Other Therapies:

  • Bendamustine is often combined with other chemotherapy drugs or targeted therapies to improve treatment efficacy and reduce side effects. Research explores how bendamustine interacts with other agents at the molecular and cellular levels. (Source: Bendamustine: A review of pharmacology, clinical use and immunological effects: )
  • Identifying synergistic combinations can lead to more effective and personalized cancer treatment regimens.

Studying Bendamustine's Impact on the Tumor Microenvironment:

  • The tumor microenvironment, the environment surrounding the tumor, plays a crucial role in cancer progression. Research investigates how bendamustine affects the tumor microenvironment, including immune cells, blood vessels, and stromal cells. (Source: Bendamustine: A review of pharmacology, clinical use and immunological effects: )
  • Understanding these interactions can help develop strategies to target not only the cancer cells but also the tumor microenvironment for improved treatment outcomes.

Bendamustine hydrochloride acts primarily as an alkylating agent, forming electrophilic alkyl groups that covalently bond to nucleophilic sites on DNA. This reaction leads to intra- and inter-strand crosslinks between DNA bases, ultimately resulting in cell death. The compound undergoes extensive metabolism, primarily through hydrolysis to form monohydroxy and dihydroxy metabolites, which exhibit lower cytotoxic activity compared to the parent compound .

Bendamustine hydrochloride exhibits several biological activities that contribute to its efficacy as an anticancer agent:

  • Alkylation of DNA: The formation of crosslinks inhibits DNA replication and transcription.
  • Induction of Apoptosis: Bendamustine activates DNA-damage stress responses that lead to programmed cell death.
  • Inhibition of Mitotic Checkpoints: It disrupts normal cell cycle progression, leading to mitotic catastrophe in cancer cells .
  • Activity Against Quiescent Cells: Unlike many chemotherapeutic agents that primarily target dividing cells, bendamustine is effective against both active and quiescent cancer cells .

The synthesis of bendamustine hydrochloride involves several key steps:

  • Formation of the Benzimidazole Ring: The initial step typically involves the synthesis of a benzimidazole derivative.
  • Alkylation Reaction: This is followed by an alkylation reaction using chloroethylamine or its derivatives to introduce the alkylating moiety.
  • Hydrochloride Salt Formation: Finally, the product is converted into its hydrochloride salt form for improved solubility and stability.

The synthesis aims to optimize yield while minimizing toxic byproducts and ensuring high purity for clinical applications .

Bendamustine hydrochloride is primarily used in oncology for:

  • Chronic Lymphocytic Leukemia: It is often employed as a first-line treatment or in relapsed cases.
  • Non-Hodgkin Lymphoma: Bendamustine is effective in treating indolent forms of this disease.
  • Combination Therapy: It has been used in combination with other chemotherapeutic agents to enhance efficacy and overcome resistance mechanisms in cancer cells .

Bendamustine hydrochloride has been studied for potential drug interactions. Notable interactions include:

  • Allopurinol: Co-administration may increase the risk of severe skin reactions such as Stevens-Johnson syndrome due to enhanced toxicity profiles.
  • Other Chemotherapeutics: When combined with other anticancer drugs, careful monitoring is necessary due to potential additive myelosuppressive effects .

Monitoring patient blood chemistry during treatment is crucial to mitigate risks such as tumor lysis syndrome and severe skin reactions .

Bendamustine hydrochloride shares structural and functional characteristics with several other alkylating agents. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Features
ChlorambucilNitrogen MustardAlkylation of DNAOlder agent with higher toxicity profile
CyclophosphamideNitrogen MustardAlkylation of DNAProdrug requiring metabolic activation
IfosfamideNitrogen MustardAlkylation of DNARequires metabolic conversion; neurotoxic
LomustineNitrosoureaAlkylation of DNAUnique nitrosourea structure; different toxicity profile

Bendamustine's distinctive structure, featuring the benzimidazole ring and butyric acid side chain, contributes to its unique pharmacological properties and reduced toxicity compared to traditional nitrogen mustards like chlorambucil .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

393.077760 g/mol

Monoisotopic Mass

393.077760 g/mol

Heavy Atom Count

24

Appearance

Powder

UNII

981Y8SX18M

Related CAS

16506-27-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (95.92%): Toxic if swallowed [Danger Acute toxicity, oral];
H340 (12.24%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (12.24%): May cause cancer [Danger Carcinogenicity];
H351 (87.76%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (95.92%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Bendamustine is a parenterally administered alkylating agent used alone and in combination with other antineoplastic agents in the treatment of chronic lymphocytic leukemia and refractory forms of non-Hodgkin lymphoma. Bendamustine therapy is associated with minor transient serum enzyme elevations during treatment and to rare instances of clinically apparent liver injury, with jaundice generally arising as a part of a generalized hypersensitivity syndrome. Bendamustine also has potent immunosuppressive activity and can cause reactivation of chronic hepatitis B that can be severe and even fatal.

Drug Classes

Antineoplastic Agents, Alkylating Agents

Pharmacology

Bendamustine Hydrochloride is the hydrochloride salt of bendamustine, a bifunctional mechlorethamine derivative with alkylator and antimetabolite activities. Bendamustine possesses three active moieties: an alkylating group; a benzimidazole ring, which may act as a purine analogue; and a butyric acid side chain. Although its exact mechanism of action is unknown this agent appears to act primarily as an alkylator. Bendamustine metabolites alkylate and crosslink macromolecules, resulting in DNA, RNA and protein synthesis inhibition, and, subsequently, apoptosis. Bendamustine may differ from other alkylators in that it may be more potent in activating p53-dependent stress pathways and inducing apoptosis; it may induce mitotic catastrophe; and it may activate a base excision DNA repair pathway rather than an alkyltransferase DNA repair mechanism. Accordingly, this agent may be more efficacious and less susceptible to drug resistance than other alkylators.

MeSH Pharmacological Classification

Antineoplastic Agents, Alkylating

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

3543-75-7

Wikipedia

Bendamustine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-13

Explore Compound Types